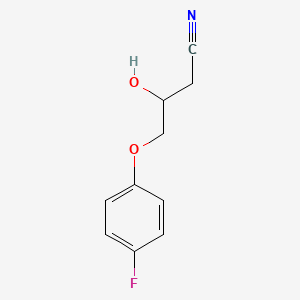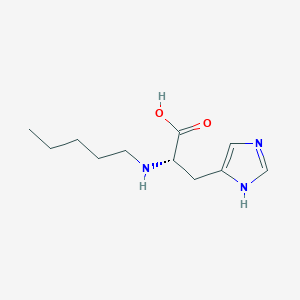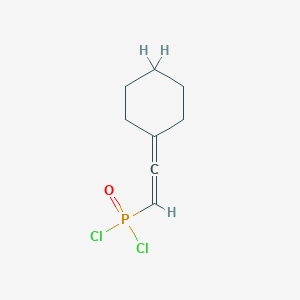
(2-Cyclohexylideneethenyl)phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclohexylideneethenyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a cyclohexylidene group attached to an ethenyl phosphonic dichloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylideneethenyl)phosphonic dichloride typically involves the reaction of cyclohexylideneethenyl derivatives with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Cyclohexylideneethenyl Derivative: This is achieved through the reaction of cyclohexanone with an appropriate alkylating agent to form the cyclohexylidene intermediate.
Reaction with Phosphorus Trichloride: The cyclohexylidene intermediate is then reacted with phosphorus trichloride in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclohexylideneethenyl)phosphonic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the dichloride to phosphine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of phosphonate esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, and alcohols are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various phosphonate esters and amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-Cyclohexylideneethenyl)phosphonic dichloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (2-Cyclohexylideneethenyl)phosphonic dichloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylphosphonic dichloride: Similar structure but lacks the ethenyl group.
Ethenylphosphonic dichloride: Similar structure but lacks the cyclohexylidene group.
Cyclohexylidenephosphonic dichloride: Similar structure but lacks the ethenyl group.
Uniqueness
(2-Cyclohexylideneethenyl)phosphonic dichloride is unique due to the presence of both the cyclohexylidene and ethenyl groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
59474-11-2 |
|---|---|
Formule moléculaire |
C8H11Cl2OP |
Poids moléculaire |
225.05 g/mol |
InChI |
InChI=1S/C8H11Cl2OP/c9-12(10,11)7-6-8-4-2-1-3-5-8/h7H,1-5H2 |
Clé InChI |
GXQAEGPVZZRGTE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C=CP(=O)(Cl)Cl)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



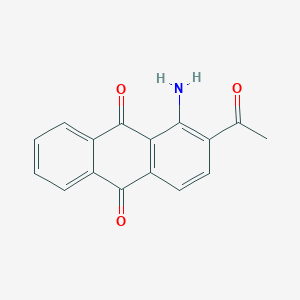
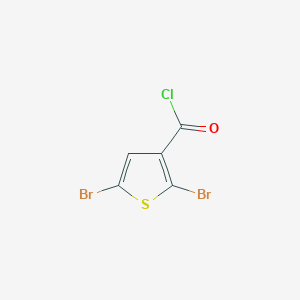
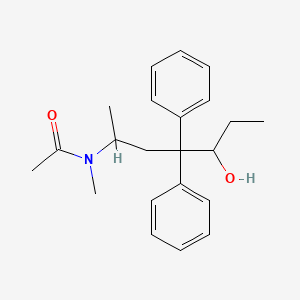
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
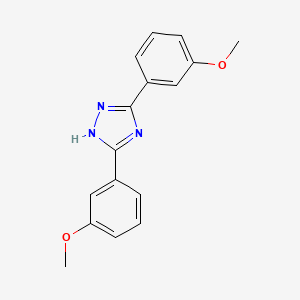
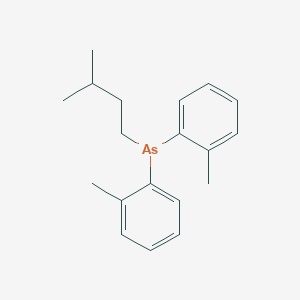


![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)

